molecular formula C13H12N2O B8730933 4-(Benzylamino)pyridine-3-carbaldehyde

4-(Benzylamino)pyridine-3-carbaldehyde

Cat. No.: B8730933
M. Wt: 212.25 g/mol
InChI Key: FMCCBCUGJQOMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)pyridine-3-carbaldehyde is a pyridine derivative featuring a benzylamino group at the 4-position and a formyl (aldehyde) group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its structure combines the electron-rich benzylamino group with the electrophilic aldehyde moiety, enabling diverse reactivity patterns such as nucleophilic additions, condensations, and metal coordination.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(benzylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H12N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,14,15)

InChI Key

FMCCBCUGJQOMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)pyridine-3-carbaldehyde typically involves the reaction of 4-aminopyridine with benzyl chloride to form 4-(benzylamino)pyridine. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the third position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-(Benzylamino)pyridine-3-carboxylic acid

    Reduction: 4-(Benzylamino)pyridine-3-methanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

4-(Benzylamino)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Benzylamino)pyridine-3-carbaldehyde with key analogs, focusing on structural features, reactivity, and applications:

Compound Name Core Structure Key Functional Groups Reactivity/Applications Reference
This compound Pyridine -NH-Benzyl (C4), -CHO (C3) Aldehyde enables Schiff base formation; used in heterocyclic synthesis and metal chelation.
4-Benzylaminopyridine Pyridine -NH-Benzyl (C4) Lacks aldehyde; used as a ligand in catalysis or as a kinase inhibitor intermediate.
4-Benzyl-benzaldehyde Benzene -CH$_2$-Benzyl (C4), -CHO (C1) Aldehyde on benzene ring; limited utility in pyridine-based drug design.
4-(Benzylamino)but-2-enamide But-2-enamide backbone -NH-Benzyl, amide Featured in kinase inhibitors (e.g., Example 147 patent); higher molecular complexity.
4-Benzyloxybenzaldehyde Benzene -O-Benzyl (C4), -CHO (C1) Benzyloxy group alters electronic properties; used in cross-coupling reactions.

Key Observations:

Functional Group Influence: The aldehyde group in this compound distinguishes it from simpler analogs like 4-benzylaminopyridine. This group facilitates condensations (e.g., with amines to form imines) and coordination with transition metals (e.g., Cu, Pd) . In contrast, 4-(Benzylamino)but-2-enamide (Example 147) incorporates an α,β-unsaturated amide backbone, enhancing its bioactivity in kinase inhibition but reducing aldehyde-specific reactivity .

Electronic and Steric Effects: The benzylamino group at C4 donates electron density to the pyridine ring, increasing basicity at the adjacent nitrogen. This contrasts with 4-benzyloxybenzaldehyde, where the electron-withdrawing benzyloxy group deactivates the benzene ring for electrophilic substitution .

Synthetic Utility: this compound is a precursor to more complex heterocycles (e.g., quinoline derivatives), while 4-benzylaminopyridine is often used as a ligand or intermediate in nucleophilic substitutions .

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